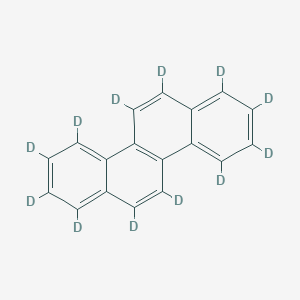

Chrysene-D12

描述

Chrysene-D12 is a deuterated form of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18D12. It is commonly used as an internal standard in mass spectrometry due to its stable isotopic composition. The compound is characterized by its high molecular weight of 240.3618 g/mol and its structure, which consists of four fused benzene rings .

准备方法

Synthetic Routes and Reaction Conditions

Chrysene-D12 can be synthesized through the deuteration of chrysene. This process involves the replacement of hydrogen atoms in chrysene with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium. The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuteration reaction is carefully controlled to maximize yield and purity. The final product is then purified through techniques such as distillation or chromatography to remove any impurities .

化学反应分析

Types of Reactions

Chrysene-D12 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chrysenequinone.

Reduction: It can be reduced to form tetrahydrochrysene.

Substitution: This compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

Oxidation: Chrysenequinone

Reduction: Tetrahydrochrysene

Substitution: Nitro-chrysene, halo-chrysene

科学研究应用

Analytical Chemistry

Chrysene-D12 is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of PAHs. Its deuterated nature allows for accurate differentiation from non-deuterated analytes during analysis.

Method Development

A study developed a sensitive analytical method employing GC-MS/MS to determine PAH levels in herbal medicines, utilizing this compound as an internal standard. The method demonstrated good linearity and recovery rates, which are critical for ensuring accurate quantification of PAHs in complex matrices .

Table 1: Analytical Performance Metrics Using this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.27–0.36 µg/kg |

| Limit of Quantification (LOQ) | 0.82–1.10 µg/kg |

| Recovery Rate | 76.4%–103.9% |

| RSD (Relative Standard Deviation) | 2.3%–17.1% |

Environmental Monitoring

This compound is also utilized in environmental studies to monitor the presence of PAHs in various ecosystems, including aquatic environments.

Bioaccumulation Studies

Research has shown that high molecular weight PAHs, including chrysene, can bioaccumulate in marine organisms such as red sea bream when ingested through dietary sources rather than through water . This highlights the importance of monitoring PAH levels in food sources to assess environmental health.

Food Safety and Quality Control

In food safety, this compound serves as a reliable internal standard for analyzing PAH contamination in edible oils and other food products.

Case Study: Palm Oil Analysis

A study established a multiple reaction monitoring (MRM) method for the qualitative and quantitative determination of PAHs in palm oil using this compound as an internal standard. The results indicated effective recovery rates and highlighted potential interferences during quantification .

Table 2: PAH Analysis Results in Palm Oil

| Compound Name | Concentration (μg/kg) | Recovery (%) |

|---|---|---|

| Chrysene | 9.846 | 88.11 |

| Benzo[a]pyrene | 6.530 | 58.44 |

| Cyclopenta[c,d]pyrene | 10.326 | 92.42 |

Stability and Consistency in Measurements

The stability of this compound as an internal standard has been validated across multiple runs, showcasing its reliability for consistent analytical results.

Table 3: Stability Metrics Over Multiple Runs

| Analyte | Average RSD (%) |

|---|---|

| This compound | 4.7 |

| Perylene-D12 | 5.1 |

作用机制

The mechanism of action of Chrysene-D12 is primarily related to its use as an internal standard in analytical chemistry. It provides a stable reference point for the quantification of other compounds in a sample. The deuterium atoms in this compound do not significantly alter its chemical properties, allowing it to mimic the behavior of non-deuterated chrysene in various reactions and processes .

相似化合物的比较

Similar Compounds

Chrysene: The non-deuterated form of Chrysene-D12, with the molecular formula C18H12.

Phenanthrene-D10: Another deuterated PAH used as an internal standard.

Perylene-D12: A deuterated PAH with a similar structure and applications

Uniqueness

This compound is unique due to its high degree of deuteration, which provides enhanced stability and precision in analytical measurements. Its structural similarity to chrysene allows it to be used in a wide range of applications without significantly altering the chemical behavior of the system being studied .

生物活性

Chrysene-D12 is a stable isotopic variant of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. This article reviews the biological activity of this compound, focusing on its toxicological properties, analytical methods for detection, and implications for human health.

Overview of Chrysene and Its Isotopes

Chrysene is classified as a 2A carcinogen by the American Conference of Governmental and Industrial Hygienists (ACGIH), indicating that it is a confirmed animal carcinogen with unknown relevance in humans . The isotopic variant, this compound, is often used in research to track the behavior of chrysene in biological systems due to its unique mass signature.

Analytical Methods for Detection

This compound can be detected using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A recent study demonstrated the application of GC-MS/MS for the determination of PAHs, including this compound, in herbal medicines and environmental samples. The method showed high sensitivity with limits of detection (LOD) ranging from 0.27 to 0.36 µg/kg depending on the matrix .

Table 1: Detection Parameters for this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.27–0.36 µg/kg |

| Limit of Quantitation (LOQ) | 0.82–1.10 µg/kg |

| Recovery Rate | 75.0%–104.7% |

| Relative Standard Deviation | 0.8%–22.3% |

Carcinogenic Potential

Chrysene and its derivatives have been implicated in various forms of cancer due to their ability to form DNA adducts, leading to mutagenesis. Studies have shown that exposure to chrysene can induce oxidative stress and inflammation in cellular models, contributing to its carcinogenicity . In vitro studies using human cell lines have indicated that chrysene exposure leads to increased cell proliferation and altered gene expression associated with tumorigenesis.

Case Studies

- Exposure Assessment in Industrial Workers : A study assessed PAH exposure among workers in an industrial setting, measuring urinary metabolites related to chrysene exposure. The results indicated significant correlations between airborne PAH concentrations and urinary biomarker levels, suggesting that chrysene contributes to overall PAH toxicity in occupational environments .

- Environmental Impact Studies : Research conducted on soil contamination revealed that chrysene concentrations were significantly elevated in areas with industrial activities. The study highlighted the need for remediation strategies due to the potential health risks associated with long-term exposure to chrysene and its derivatives .

Metabolism and Biotransformation

Chrysene undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various hydroxylated metabolites. These metabolites can exhibit different biological activities compared to the parent compound, influencing their toxicity profiles .

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDECIBYCCFPHNR-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893474 | |

| Record name | Chrysene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-03-5 | |

| Record name | Chrysene-d12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1719-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。